

Unbiased Proteomics to Identify ARM165 Off-Targets: Application Notes and Protocols

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Compound of Interest

Compound Name: ARM165

Cat. No.: B15619388

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Abstract

ARM165 is a potent and selective degrader of phosphoinositide 3-kinase gamma (PIK3CG), a key enzyme in the PI3Ky-Akt signaling pathway.[1][2] As a heterobifunctional molecule, **ARM165** utilizes the cell's own ubiquitin-proteasome system to induce the degradation of PIK3CG, showing significant therapeutic potential in diseases such as Acute Myeloid Leukemia (AML).[1][2][3] While **ARM165** has demonstrated high specificity for its intended target, a comprehensive understanding of its potential off-target effects is crucial for its continued development and safe clinical application. This document provides detailed protocols for unbiased proteomics-based approaches to systematically identify the off-target interactions of **ARM165**, ensuring a thorough assessment of its proteome-wide selectivity. The methodologies described herein are designed to provide researchers with the necessary tools to de-risk drug development and gain deeper insights into the mechanism of action of targeted protein degraders.

Introduction

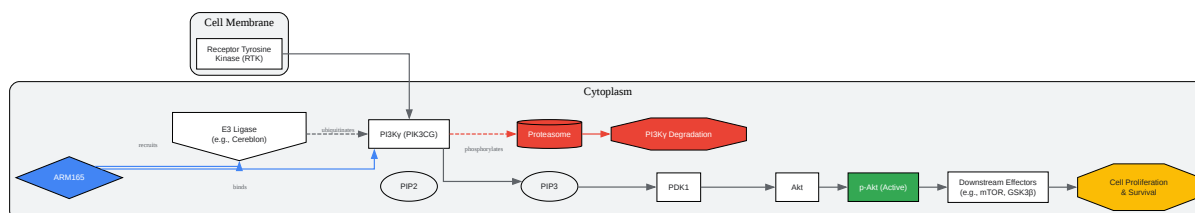
Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality.[2] **ARM165**, a PROTAC targeting PIK3CG, exemplifies this approach by linking a PIK3CG binding moiety to an E3 ligase ligand, thereby inducing the ubiquitination and subsequent degradation of PIK3CG.[1] This targeted

degradation effectively inhibits the downstream PI3Ky-Akt signaling pathway, which is often dysregulated in various cancers.[1][2]

Despite the designed specificity, the potential for off-target effects remains a critical aspect of preclinical drug development. Unbiased proteomics offers a suite of powerful, high-throughput mass spectrometry-based techniques to identify both intended and unintended protein interactions of a small molecule across the entire proteome.[4][5][6] By employing these methods, researchers can create a comprehensive selectivity profile of **ARM165**, identify potential liabilities, and elucidate novel mechanisms of action or toxicity. This application note details protocols for three complementary unbiased proteomics strategies: Chemical Proteomics, Thermal Proteome Profiling (TPP), and Affinity-Purification Mass Spectrometry (AP-MS).

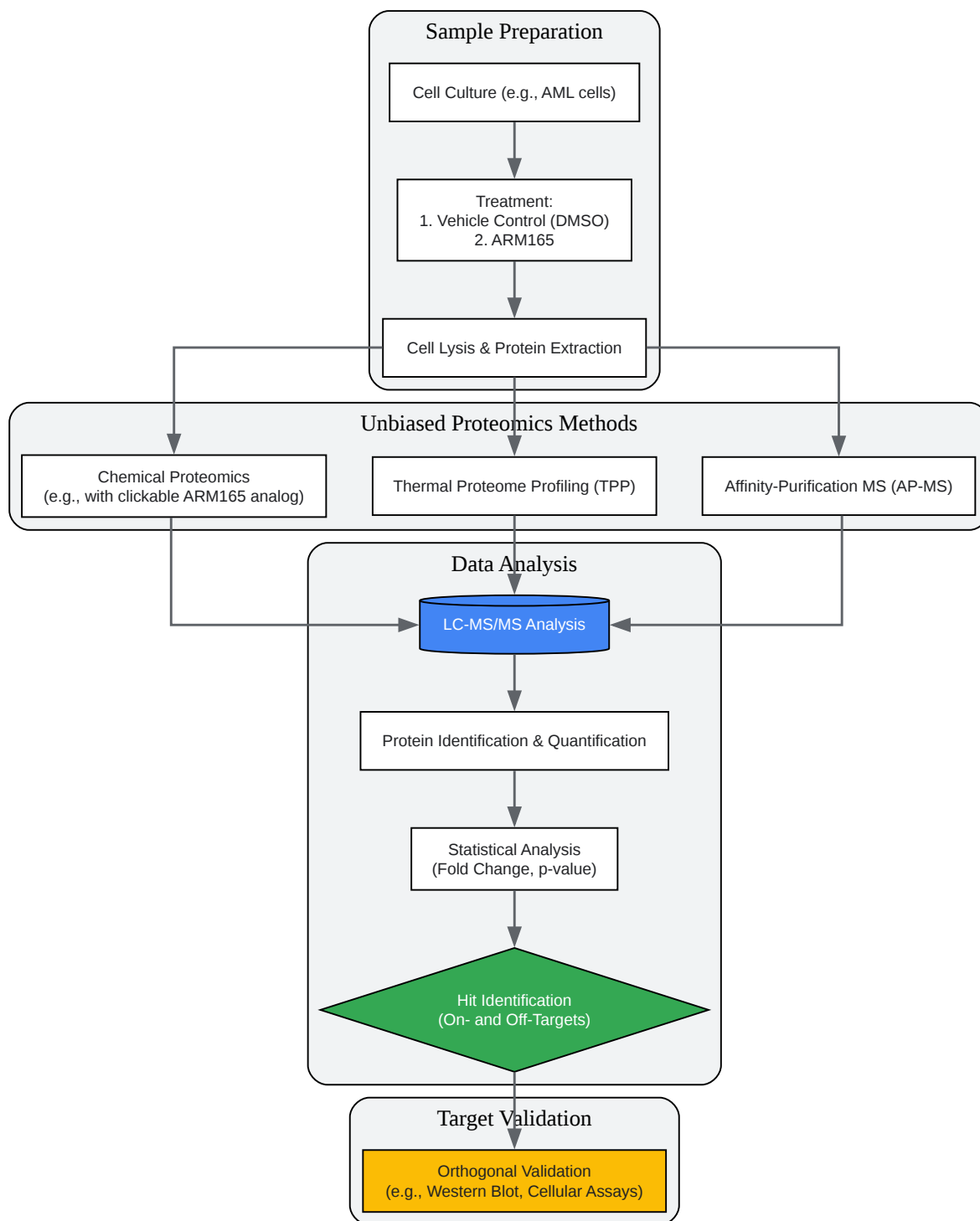
Signaling Pathway and Experimental Overview

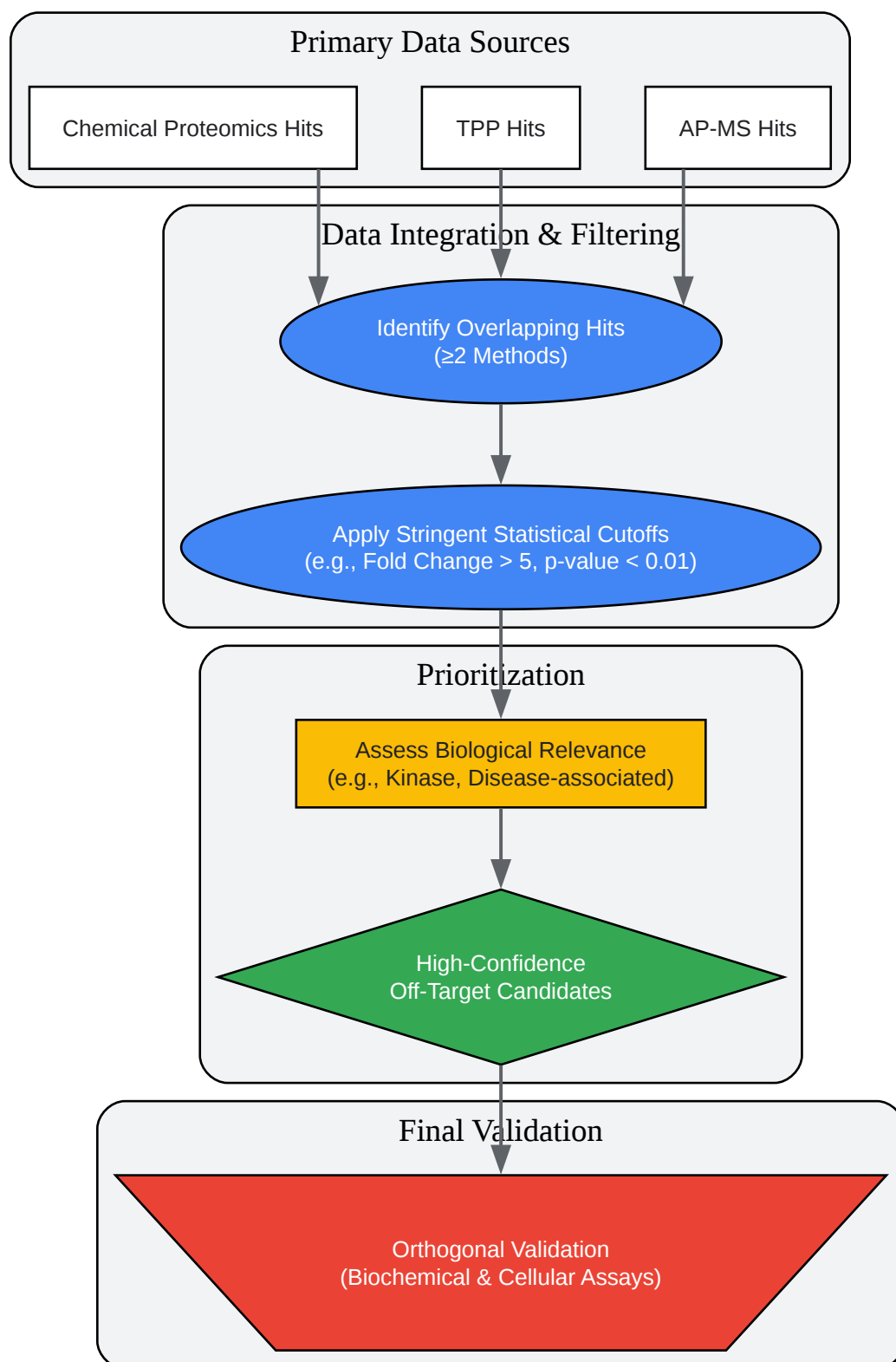
To understand the context of **ARM165**'s action and the rationale for off-target screening, it is essential to visualize its intended signaling pathway and the workflow for identifying potential off-target interactions.



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Caption: Intended **ARM165** signaling pathway.





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